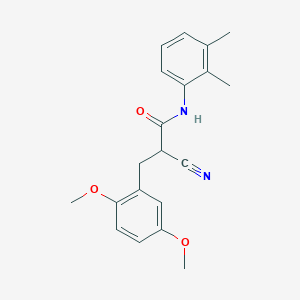![molecular formula C12H9ClN4S B2916200 7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477851-44-8](/img/structure/B2916200.png)
7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine, often abbreviated as 7CMT, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that consists of a 4-chlorophenyl group attached to a 2-methylsulfanyl group, which is further connected to a triazole ring. 7CMT has been found to possess a variety of biological activities, including anti-inflammatory and anti-microbial properties, and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Molecular Structures and Interactions
7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied for its unique molecular structure in different crystal environments. One environment involves dimethylformamide (DMF) monosolvate, showcasing layered structural arrangements through hydrogen-bonding interactions. Another is as a monohydrate, displaying a network of intermolecular hydrogen bonds and weak π-π stacking interactions, leading to distinct three-dimensional supramolecular architectures. These studies provide insights into the molecule's potential for forming coordination compounds with possible biological activity (Canfora et al., 2010).
Synthetic Applications
The molecule has also been implicated in synthetic chemistry applications. For instance, the synthesis of various heterocyclic compounds like pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines has been achieved through reactions involving similar triazolopyrimidine structures. These synthetic pathways are crucial for developing new pharmaceuticals and materials with potential antimicrobial activity (El-Agrody et al., 2001).
Anticancer Potential
Research into triazolopyrimidines, including structures similar to 7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine, has explored their potential as anticancer agents. Compounds derived from these structures have been screened for their ability to inhibit cancer cell growth, indicating the therapeutic potential of such molecules in oncology (Hafez & El-Gazzar, 2009).
Antimalarial Activity
Some derivatives of triazolopyrimidines have been synthesized and evaluated for their antimalarial effects. This includes studies on compounds with the this compound structure, where modifications have led to significant antimalarial activity against specific strains, highlighting the potential of such compounds in treating malaria (Werbel et al., 1973).
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c1-18-12-15-11-14-7-6-10(17(11)16-12)8-2-4-9(13)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABMOJUUTVSGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

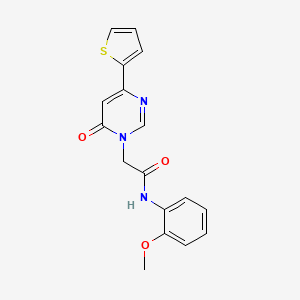
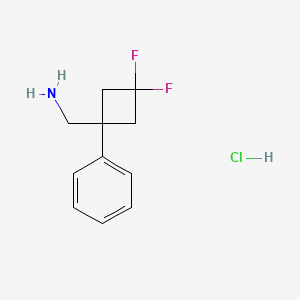

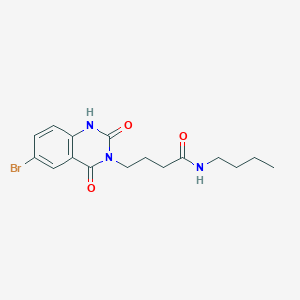

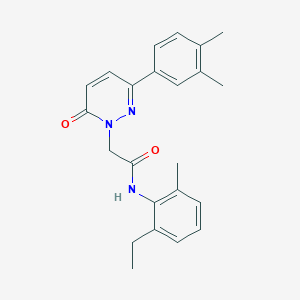

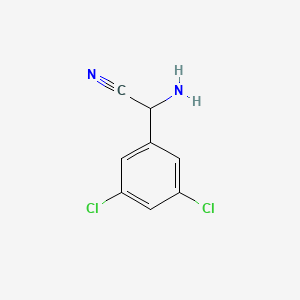
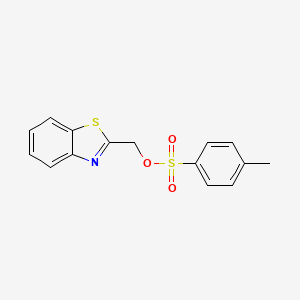

amino]propyl})amine](/img/structure/B2916133.png)
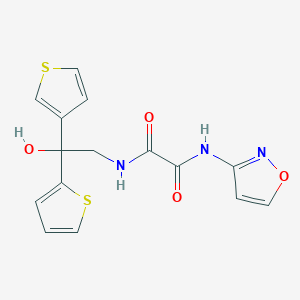
![5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B2916136.png)
